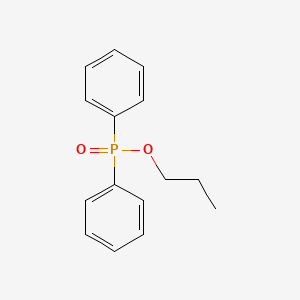

propyl diphenylphosphinate

CAS No.:

Cat. No.: VC10189240

Molecular Formula: C15H17O2P

Molecular Weight: 260.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17O2P |

|---|---|

| Molecular Weight | 260.27 g/mol |

| IUPAC Name | [phenyl(propoxy)phosphoryl]benzene |

| Standard InChI | InChI=1S/C15H17O2P/c1-2-13-17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

| Standard InChI Key | KPOPYLQJRSZHIK-UHFFFAOYSA-N |

| SMILES | CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

| Canonical SMILES | CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity of Propyl Diphenylphosphinate

Propyl diphenylphosphinate belongs to the class of dialkyl phosphinates, featuring a central phosphorus atom bonded to two phenyl groups and an esterified propyl chain. Its molecular structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The <sup>31</sup>P NMR spectrum exhibits a singlet at δ 31.2 ppm (CDCl<sub>3</sub>), consistent with the deshielded phosphorus environment in phosphinate esters . <sup>1</sup>H NMR data reveal resonances for the propyl group (δ 0.92–1.68 ppm) and aromatic protons (δ 7.45–7.67 ppm), while <sup>13</sup>C NMR confirms the presence of carbonyl (δ 132.5 ppm) and alkyl carbons . HRMS analysis matches the theoretical [M+H]<sup>+</sup> ion at m/z 261.1039 (calculated: 261.1044) .

Synthetic Methodologies

Traditional Chlorine-Mediated Synthesis

Historically, propyl diphenylphosphinate was synthesized via the reaction of diphenylphosphinic chloride with propanol in the presence of a base like triethylamine. This method, while effective, generates stoichiometric amounts of HCl, necessitating careful neutralization and purification .

Green Synthesis via NaIO<sub>4</sub>/Air Oxidation

A breakthrough method involves the oxidative coupling of diphenylphosphine oxide with propanol using NaIO<sub>4</sub> in water under aerobic conditions . This one-pot reaction proceeds at 25°C with 78% yield, eliminating the need for toxic solvents or chlorinated reagents. Key advantages include:

-

Solvent-free conditions: Water serves as the reaction medium, aligning with green chemistry principles .

-

Scalability: A 5 mmol-scale reaction maintains a 78% yield, demonstrating industrial viability .

-

Mechanistic simplicity: The reaction likely proceeds via a radical pathway, as evidenced by suppressed yields (12–18%) in the presence of radical inhibitors (TEMPO, BHT) .

Microwave-Assisted Ionic Liquid Catalysis

A chlorine-free approach utilizes microwave irradiation with 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF<sub>6</sub>]) as a catalyst . Propyl diphenylphosphinate is synthesized via alcoholysis of diphenylphosphinic amides at 140°C for 10 minutes, achieving quantitative conversions. The ionic liquid enhances microwave absorption and stabilizes intermediates through hydrogen bonding .

Physicochemical Properties

Mechanistic Insights

Radical Pathway in NaIO<sub>4</sub>/Air System

The NaIO<sub>4</sub>-mediated reaction involves the generation of phosphorus-centered radicals, as supported by the following evidence:

-

Radical trapping: Adding TEMPO (5 equiv) reduces the yield to 12%, indicating radical intermediates .

-

Oxygen dependence: Conducting the reaction under 1 atm O<sub>2</sub> increases the yield to 89%, suggesting O<sub>2</sub> participates in radical chain propagation .

-

HRMS intermediates: A sodium adduct at m/z 380.1744 corresponds to a TEMPO-trapped phosphoranyl radical .

Nucleophilic Substitution in Ionic Liquid Catalysis

The microwave-assisted method proceeds via nucleophilic attack of the alcohol on the electrophilic phosphorus center. The ionic liquid [bmim][PF<sub>6</sub>] stabilizes the pentacoordinate intermediate through H-bonding with the P=O group, lowering the activation energy .

Applications and Derivatives

Intermediate in Phosphinic Amide Synthesis

Propyl diphenylphosphinate serves as a precursor to phosphinic amides via aminolysis. For example, reaction with benzylamine under microwave conditions yields diphenylphosphinic benzylamide (δ<sup>31</sup>P NMR 23.7 ppm) with 90% conversion .

Comparison to Related Phosphinates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume